![molecular formula C16H24O7 B593910 Tetranor-PGEM-d6 CAS No. 1240398-16-6](/img/structure/B593910.png)
Tetranor-PGEM-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranor-PGEM-d6 is an internal standard used for the quantification of tetranor-PGEM . Tetranor-PGEM is the major urinary metabolite of PGE2 . Urine levels of tetranor-PGEM are increased in patients with diabetic nephropathy . Increased urine levels are also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .
Synthesis Analysis
A concise synthesis of tetranor-PGE1, which is similar to tetranor-PGEM-d6, has been described, including a late-stage incorporation of an isotopically labeled side-chain .
Molecular Structure Analysis
The molecular formula of Tetranor-PGEM-d6 is C16H18D6O7 . It has a molecular weight of 334.39 g/mol . The structure includes 3 defined atom stereocenters .
Chemical Reactions Analysis
Tetranor-PGEM-d6 is a metabolite of PGE2 . It is used as a urinary marker of PGE2 biosynthesis, and to monitor metabolism after infusion or injection of PGE1 as a pharmaceutical .
Physical And Chemical Properties Analysis
Tetranor-PGEM-d6 has a molecular weight of 334.39 g/mol . It has a complexity of 457 and an isotope atom count of 6 . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors .
Scientific Research Applications
Biomarker for Diabetic Nephropathy
Tetranor-PGEM-d6, also known as tetranor-prostaglandin E metabolite, is an arachidonic acid metabolite. It has been identified as a novel biomarker for diabetic nephropathy . In a study, it was found that the levels of Tetranor-PGEM-d6 were significantly higher in subjects with stage 1 nephropathy than in healthy subjects and increased with the progression of nephropathy . This suggests that Tetranor-PGEM-d6 could be useful in evaluating the presence and progression of diabetic nephropathy.
Internal Standard for Quantification of Tetranor-PGEM
Tetranor-PGEM-d6 is intended for use as an internal standard for the quantification of tetranor-PGEM by GC- or LC-MS . Tetranor-PGEM is the major urinary metabolite of PGE2 . The ability to accurately quantify tetranor-PGEM can be crucial in various research contexts, including the study of metabolic pathways and disease biomarkers.
Mechanism of Action
Target of Action
Tetranor-Prostaglandin E metabolite-d6, also known as Tetranor-PGEM-d6, is primarily used as an internal standard for the quantification of tetranor-PGEM . Tetranor-PGEM is the major urinary metabolite of Prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes .
Mode of Action
Tetranor-PGEM-d6, being a deuterated form of tetranor-PGEM, shares a similar mode of action with its non-deuterated counterpart . It is used to monitor the metabolism of PGE1 and PGE2 after their infusion or injection as pharmaceuticals . The presence of deuterium atoms in Tetranor-PGEM-d6 can potentially affect the pharmacokinetic and metabolic profiles of the compound .
Biochemical Pathways
Tetranor-PGEM-d6 is involved in the Cyclooxygenase Pathway , which is a part of the larger arachidonic acid metabolism. This pathway is responsible for the production of prostaglandins, including PGE2 . The metabolite levels of PGE2, such as Tetranor-PGEM-d6, can provide insights into the activity of this pathway .
Pharmacokinetics
It is primarily detected in urine, indicating renal excretion .
Result of Action
The presence of Tetranor-PGEM-d6 in urine is used as a marker of PGE2 biosynthesis . Elevated levels of Tetranor-PGEM-d6 in urine are associated with certain health conditions. For instance, urine levels of Tetranor-PGEM-d6 are increased in patients with diabetic nephropathy . Additionally, higher urine levels are also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .
properties
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZCYLYLVCSNH-VFBFAAMGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetranor-PGEM-d6 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.